molecular formula C7H7BrN2OS B11867412 2-Aminobenzo[d]thiazol-4-ol hydrobromide

2-Aminobenzo[d]thiazol-4-ol hydrobromide

Cat. No.: B11867412
M. Wt: 247.11 g/mol
InChI Key: ATRJJKCXAXFRPP-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]thiazol-4-ol hydrobromide is a chemical compound with the molecular formula C7H7BrN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]thiazol-4-ol hydrobromide typically involves the reaction of 2-aminobenzothiazole with hydrobromic acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product’s purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]thiazol-4-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring .

Scientific Research Applications

2-Aminobenzo[d]thiazol-4-ol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]thiazol-4-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A closely related compound with similar structural features but lacking the hydroxyl group.

    4-Hydroxybenzothiazole: Another related compound with a hydroxyl group but lacking the amino group.

    Benzothiazole: The parent compound without any substituents.

Uniqueness

2-Aminobenzo[d]thiazol-4-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups on the benzothiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for synthesizing various derivatives .

Properties

Molecular Formula

C7H7BrN2OS

Molecular Weight

247.11 g/mol

IUPAC Name

2-amino-1,3-benzothiazol-4-ol;hydrobromide

InChI

InChI=1S/C7H6N2OS.BrH/c8-7-9-6-4(10)2-1-3-5(6)11-7;/h1-3,10H,(H2,8,9);1H

InChI Key

ATRJJKCXAXFRPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)O.Br

Origin of Product

United States

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